Cefonicid Disodium Salt
CAS No.: 190181-58-9
Cat. No.: VC0024460
Molecular Formula: C₁₈H₁₆N₆Na₂O₈S₃
Molecular Weight: 586.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190181-58-9 |
|---|---|
| Molecular Formula | C₁₈H₁₆N₆Na₂O₈S₃ |
| Molecular Weight | 586.53 |
Introduction
Chemical Structure and Physical Properties
Cefonicid disodium salt is chemically identified as the disodium salt of (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . It shares the basic β-lactam ring structure characteristic of all cephalosporins but contains unique side chains that influence its pharmacological properties.
Basic Physical and Chemical Data
Mechanism of Action
Bacterial Cell Wall Inhibition
Like other cephalosporins, cefonicid exerts its bactericidal effect by interfering with bacterial cell wall synthesis . The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This interference leads to weakening of the cell wall structure and eventually results in cell lysis and death due to osmotic pressure .
Beta-Lactamase Stability
Part of cefonicid's effectiveness against gram-negative bacteria is attributed to its relative resistance to hydrolysis by various beta-lactamases produced by these organisms . This stability allows the antibiotic to maintain its activity even against some beta-lactamase-producing strains, contributing to its broad spectrum of activity.
Pharmacokinetics
Cefonicid displays unique pharmacokinetic properties that allow for once-daily dosing, representing a significant advantage over many other antibiotics requiring multiple daily administrations.
Absorption and Distribution
When administered as a single dose of 7.5 mg/kg of body weight via a 5-minute intravenous infusion, cefonicid demonstrates the following properties:
| Parameter | Value | Source |
|---|---|---|
| Peak Plasma Concentration | 95-156 μg/ml | |
| Volume of Distribution | 0.11 ± 0.01 liters/kg | |
| Plasma Protein Binding | High | |
| Tissue Penetration | High despite small volume of distribution |
Metabolism and Elimination
The slow elimination of cefonicid results in plasma levels between 6 to 12 μg/ml after 12 hours following administration, which exceeds the minimum inhibitory concentration (MIC) for many susceptible bacteria for an extended period .
Antimicrobial Spectrum
Activity Against Gram-Negative Bacteria
Cefonicid demonstrates potent activity against numerous gram-negative organisms:
Activity Against Gram-Positive Bacteria
Cefonicid's activity against gram-positive bacteria is more limited compared to some other cephalosporins:
| Organism | Susceptibility | MIC | Source |
|---|---|---|---|
| Staphylococcus aureus | Nearly all strains inhibited | ≤6.25 μg/ml | |
| Other gram-positive cocci | Less active than cefamandole | - |
Resistant Organisms
Several pathogens demonstrate resistance to cefonicid:
| Organism | Susceptibility | Source |
|---|---|---|
| Serratia marcescens | Most strains resistant | |
| Pseudomonas aeruginosa | All strains resistant | |
| Acinetobacter spp. | Resistant | |
| Bacteroides fragilis | Resistant |
Clinical Applications
Therapeutic Uses
Based on its spectrum of activity and pharmacokinetic profile, cefonicid has been employed in the treatment of various infections:
Surgical Prophylaxis
Cefonicid has demonstrated effectiveness in surgical prophylaxis:
Cross-Sensitivity
Cross-sensitivity may occur between cephalosporins (including cefonicid), cephamycins, and penicillins, making careful patient history assessment essential before administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume